molecular formula C9H16ClNO2 B569702 Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride CAS No. 124655-63-6

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride

Cat. No.: B569702
CAS No.: 124655-63-6
M. Wt: 205.682
InChI Key: XEZNJLFXMUJHTN-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of pyrrolidine derivatives and acetic acid, followed by hydrochloride salt formation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. This ensures consistent quality and efficiency in the production process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters, leading to a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, thereby influencing their activity and the overall metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
  • Pyrrolidine derivatives
  • Acetic acid derivatives

Uniqueness

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid hydrochloride stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound for research and industrial applications. Compared to similar compounds, it offers a balance of properties that are advantageous for specific scientific and industrial uses.

Properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-9-3-1-5-10(9)6-2-4-9;/h1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZNJLFXMUJHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670033
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124655-63-6
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124655-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolizine-7a(5H)-acetic acid, tetrahydro-, hydrochloride (1:1)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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